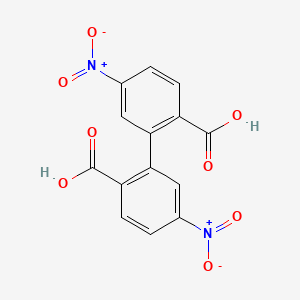

5,5'-Dinitrodiphenic acid

描述

5,5'-Dinitrodiphenic acid is a dinitro-substituted derivative of diphenic acid, characterized by two nitro (-NO₂) groups at the 5 and 5' positions on the biphenyl backbone. The 6,6' isomer is reported as a resolving agent due to its chiral centers, suggesting that the 5,5' isomer may exhibit distinct stereochemical and electronic effects due to the altered nitro group positions . Diphenic acid derivatives are of interest in organic synthesis, catalysis, and materials science, with substituents like nitro groups influencing reactivity, solubility, and intermolecular interactions.

属性

CAS 编号 |

92159-34-7 |

|---|---|

分子式 |

C14H8N2O8 |

分子量 |

332.22 g/mol |

IUPAC 名称 |

2-(2-carboxy-5-nitrophenyl)-4-nitrobenzoic acid |

InChI |

InChI=1S/C14H8N2O8/c17-13(18)9-3-1-7(15(21)22)5-11(9)12-6-8(16(23)24)2-4-10(12)14(19)20/h1-6H,(H,17,18)(H,19,20) |

InChI 键 |

FLZMKJSAEULZSP-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)C(=O)O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: 5,5’-Dinitrodiphenic acid can be synthesized through the nitration of diphenic acidThe nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents under controlled temperature conditions to ensure the selective formation of the desired product .

Industrial Production Methods: While specific industrial production methods for 5,5’-Dinitrodiphenic acid are not extensively documented, the general approach involves large-scale nitration processes similar to those used in laboratory synthesis. The scalability of the reaction depends on the availability of raw materials and the efficiency of the nitration process.

化学反应分析

Types of Reactions: 5,5’-Dinitrodiphenic acid undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under specific conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Nucleophiles such as hydroxide ions, under basic conditions.

Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed:

Reduction: Formation of 5,5’-diamino diphenic acid.

Substitution: Formation of substituted biphenyl derivatives.

Oxidation: Formation of oxidized biphenyl derivatives.

科学研究应用

5,5’-Dinitrodiphenic acid has several applications in scientific research:

Chemistry: It is used as a model compound to study atropisomerism and stereochemistry.

Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceuticals with specific biological activities.

作用机制

The mechanism of action of 5,5’-Dinitrodiphenic acid primarily involves its ability to undergo various chemical transformations. The nitro groups play a crucial role in its reactivity, influencing the compound’s behavior in reduction, substitution, and oxidation reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

相似化合物的比较

5,5'-Carbonyl-di-isophthalic Acid (CAS 43080-50-8)

- Structure : Features a central carbonyl group linking two isophthalic acid units.

- Synthesis : Achieved via optimized routes with yields up to 78%.

- Applications : Used in coordination polymers and metal-organic frameworks (MOFs), contrasting with nitro-substituted diphenic acids, which are less explored in materials science.

5,5’-Indigodisulfonic Acid

- Catalytic Role: Acts as an efficient catalyst for synthesizing 2,3-dihydroquinazolinones, outperforming traditional catalysts in reusability and yield.

- Electronic Effects : Sulfonic acid groups enhance acidity and electrophilicity, whereas nitro groups in 5,5'-dinitrodiphenic acid may favor electron-deficient reaction environments.

Bioactive Derivatives: Spinorphin Conjugates

5,5'-Dimethyl (Dm) and 5,5'-diphenyl (Ph) hydroxylamine derivatives of Spinorphin exhibit:

- Conformational Changes : FT-IR and CD spectra reveal altered peptide backbone conformations due to hydrogen bonding with hydroxylamine groups.

- Bioactivity : Both Dm and Ph derivatives show antiepileptic activity in vivo, though nitro-substituted analogs may differ in lipophilicity (LogP ~1.5–2.0 for hydroxylamine derivatives vs. predicted higher hydrophilicity for nitro groups).

Barbituric Acid Analogs

- 5,5-Dibromobarbituric Acid : Exhibits unequal C5–Br bond lengths (2.01 Å vs. 1.98 Å) due to crystal packing effects.

- Comparison : Nitro groups in 5,5'-dinitrodiphenic acid may induce stronger hydrogen bonding vs. bromine’s steric effects, influencing crystallinity and solubility.

Data Tables

Table 1. Structural and Functional Comparisons

Table 2. Bioactivity and Physicochemical Parameters

*Estimated based on nitro group polarity.

Research Findings and Implications

- Synthetic Challenges : The 5,5'-dinitro substitution pattern may lead to complex reaction mixtures, as seen in 5,5′-Dinitroindirubin synthesis (multiple byproducts).

- Catalytic Potential: Nitro groups could stabilize transition states in electrophilic aromatic substitutions, though sulfonic acid derivatives remain superior for acid-catalyzed reactions.

- Materials Science : The nitro group’s electron-withdrawing nature may enhance thermal stability in polymers, contrasting with carbonyl-linked diacids used in MOFs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。